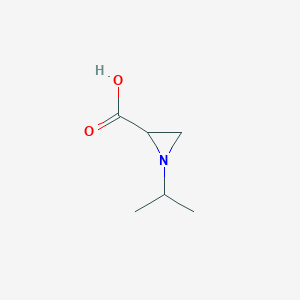
1-(Propan-2-yl)aziridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)aziridine-2-carboxylic acid is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high strain energy, which makes them highly reactive.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)aziridine-2-carboxylic acid can be synthesized through aziridination reactions, which involve the formation of the aziridine ring. One common method is the reaction of aminoethanol with an oxide catalyst at high temperatures to induce dehydration . Another approach involves the use of imines and carbenes or nitrenes to form the aziridine ring .
Industrial Production Methods: Industrial production of aziridines typically involves the Wenker synthesis, where aminoethanol is converted to the sulfate ester, followed by base-induced sulfate elimination . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)aziridine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high strain energy of the aziridine ring, it readily undergoes nucleophilic ring-opening reactions with nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophiles: Thiols, amines, and alcohols are commonly used in nucleophilic ring-opening reactions.
Oxidizing Agents: Various oxidizing agents can be employed to oxidize the compound, depending on the desired product.
Major Products:
Alkylated Products: Nucleophilic ring-opening reactions typically yield alkylated products.
Oxidized Derivatives: Oxidation reactions can produce a range of oxidized derivatives.
Scientific Research Applications
1-(Propan-2-yl)aziridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for synthesizing bioactive molecules with potential anticancer and immunomodulatory properties.
Biological Studies: It serves as a substrate for studying enzyme mechanisms and as a warhead for designing irreversible protease inhibitors.
Industrial Applications: The compound’s reactivity makes it valuable in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The high strain energy of the aziridine ring in 1-(Propan-2-yl)aziridine-2-carboxylic acid promotes its reactivity towards nucleophiles. This reactivity is primarily due to the ring-opening reactions that generate alkylated products. The compound’s mechanism of action involves the selective alkylation of thiol groups in proteins, which can inhibit the activity of enzymes such as protein disulfide isomerases . This inhibition can disrupt the 3D structure of proteins, leading to potential anticancer effects .
Comparison with Similar Compounds
Aziridine-2-carboxamide: Known for its anticancer and immunomodulatory properties.
3-Arylaziridine-2-carboxylic Acid Derivatives: These compounds have shown potential anticancer properties and are used in medicinal chemistry.
Uniqueness: 1-(Propan-2-yl)aziridine-2-carboxylic acid is unique due to its specific structure, which imparts distinct reactivity and biological activity. Its ability to selectively alkylate thiol groups in proteins sets it apart from other aziridine derivatives .
Properties
CAS No. |
743382-70-9 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-propan-2-ylaziridine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-4(2)7-3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) |
InChI Key |
VVYSQHWBJAMQMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


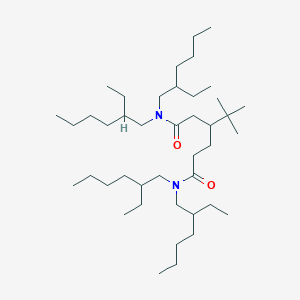
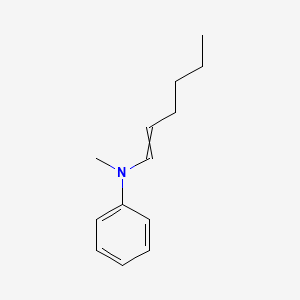
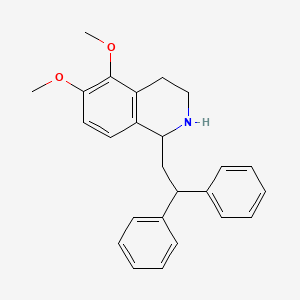
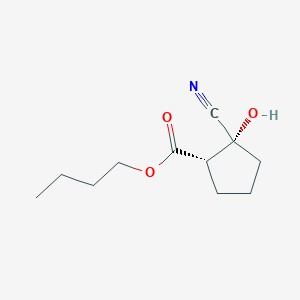
![5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]-](/img/structure/B12534696.png)
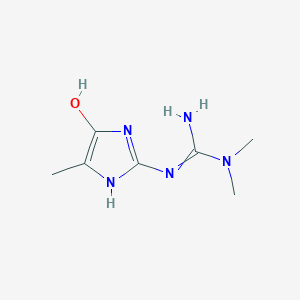
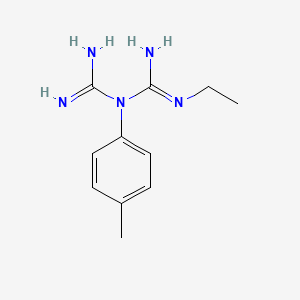
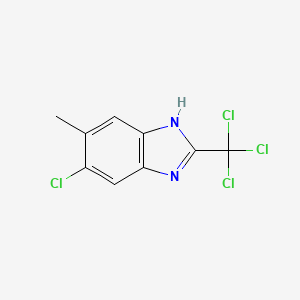
![3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12534722.png)
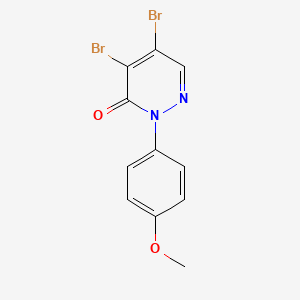
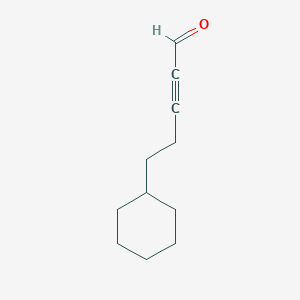
![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3S)-](/img/structure/B12534733.png)
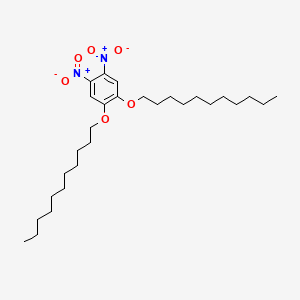
![3,4-Diphenyl-2,5-bis[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B12534748.png)
